2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride

概述

描述

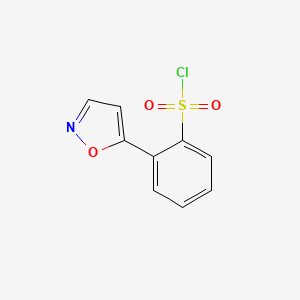

2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO3S. It is known for its versatile applications in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by the presence of an oxazole ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group.

作用机制

Target of Action

The primary target of 2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes. The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II .

Mode of Action

The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition disrupts the enzyme’s normal function, leading to changes in the physiological processes that the enzyme is involved in .

Biochemical Pathways

The inhibition of human carbonic anhydrase II affects various biochemical pathways. These enzymes are involved in important physiological processes such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Result of Action

The inhibition of human carbonic anhydrase II by this compound can lead to various molecular and cellular effects. For instance, it has been shown to have a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride typically involves the reaction of 2-(1,2-Oxazol-5-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group. The general reaction scheme is as follows:

2-(1,2-Oxazol-5-yl)benzenesulfonic acid+SOCl2→2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution reactions.

Oxidized or Reduced Derivatives: Formed from oxidation and reduction reactions.

Coupled Products: Formed from coupling reactions, leading to more complex molecular structures.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₉H₆ClNO₃S

- SMILES : C1=CC=C(C(=C1)C2=CC=NO2)S(=O)(=O)Cl

- InChI : InChI=1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H

The compound features a sulfonyl chloride group attached to a benzene ring that is further substituted with an oxazole ring. This structure is crucial for its reactivity and biological activity.

Inhibition of Human Carbonic Anhydrases (hCAs)

One of the primary biological activities of 2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is its role as an inhibitor of human carbonic anhydrases, particularly hCA II. This inhibition can impact various physiological processes:

- pH Regulation : Carbonic anhydrases are essential for maintaining acid-base balance in the body.

- Fluid Balance : Modulation of carbonic anhydrase activity can influence fluid transport across tissues.

These properties suggest potential therapeutic applications in conditions such as glaucoma, where reducing intraocular pressure is beneficial due to decreased aqueous humor production .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The compound's sulfonyl chloride group can interact with nucleophilic residues in enzymes, potentially leading to enzyme inhibition and subsequent antimicrobial effects.

Organic Synthesis Reagent

This compound serves as a valuable reagent in organic synthesis:

- Preparation of Sulfonamide Derivatives : The sulfonyl chloride group allows for the formation of sulfonamides through nucleophilic substitution reactions with amines.

- Building Block for Complex Molecules : Its unique oxazole moiety can be incorporated into larger molecular frameworks, facilitating the development of new pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

相似化合物的比较

Similar Compounds

- 2-(1,2-Oxazol-5-yl)benzenesulfonic acid

- 4-(1,2-Oxazol-5-yl)benzenesulfonyl chloride

- 2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride

Uniqueness

2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the oxazole ring and the sulfonyl chloride group allows for diverse chemical transformations and applications in various fields of research.

生物活性

2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is a compound that has gained attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of human carbonic anhydrases (hCAs). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHClNOS. Its structure features a sulfonyl chloride group attached to a benzene ring with an oxazole moiety, which is crucial for its biological activity.

Target of Action

The primary target of this compound is human carbonic anhydrase II (hCA II) . This enzyme is essential in regulating pH and fluid balance in the body by facilitating the reversible reaction between carbon dioxide and water to form bicarbonate and protons.

Mode of Action

The compound acts as an isoform-selective inhibitor of hCA II. By inhibiting this enzyme, it disrupts normal biochemical pathways associated with carbon dioxide transport and pH regulation in tissues. This inhibition can have therapeutic implications for conditions such as glaucoma, where reduced intraocular pressure is desired .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity. It has been shown to enhance the effectiveness of antibiotics like carbapenems and aminoglycosides against antibiotic-resistant strains such as Enterococcus faecium and Escherichia coli.

Cytotoxic Effects

The compound has also been investigated for its cytotoxic properties against various cancer cell lines. Research indicates that derivatives of oxazole compounds exhibit selective toxicity towards cancer cells while sparing normal cells .

Therapeutic Applications

The inhibition of hCA II by this compound suggests potential therapeutic applications in treating:

- Glaucoma : Reducing intraocular pressure through decreased aqueous humor production.

- Metabolic Disorders : Conditions where pH balance is critical may benefit from modulation of carbonic anhydrase activity .

Research Findings

Recent research highlights the diverse biological activities associated with oxazole derivatives. The following table summarizes key findings related to their biological effects:

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

- Antimicrobial Activity : In a study assessing various oxazole derivatives, it was found that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined to evaluate their effectiveness .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of oxazole derivatives on cancer cell lines, revealing that some compounds selectively targeted cancer cells while exhibiting lower toxicity towards normal cells. This selectivity presents opportunities for developing new anticancer agents .

属性

IUPAC Name |

2-(1,2-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEYKLPFXXZHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87488-64-0 | |

| Record name | 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。